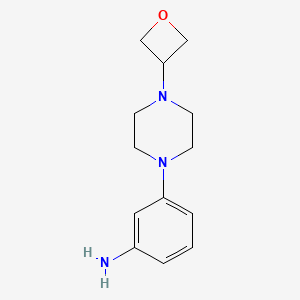
4-(2-Ethyl-hexyloxy)-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Ethyl-hexyloxy)-phenol: is an organic compound that belongs to the class of phenols. It is characterized by the presence of a phenolic hydroxyl group and an ethyl-hexyloxy substituent. This compound is known for its applications in various fields, including cosmetics and pharmaceuticals, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Ethyl-hexyloxy)-phenol typically involves the alkylation of phenol with 2-ethylhexanol. The reaction is usually carried out in the presence of a strong base, such as sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Ethyl-hexyloxy)-phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Corresponding alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: 4-(2-Ethyl-hexyloxy)-phenol is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of polymers and resins.
Biology: In biological research, this compound is studied for its potential antioxidant properties. It is also used in the development of bioactive molecules.
Medicine: this compound is investigated for its potential therapeutic applications, including its role as an active ingredient in pharmaceutical formulations.
Industry: The compound is widely used in the cosmetics industry as a UV filter in sunscreen formulations. It helps protect the skin from harmful ultraviolet radiation by absorbing UV light.
Mecanismo De Acción
The mechanism of action of 4-(2-Ethyl-hexyloxy)-phenol primarily involves its ability to absorb ultraviolet radiation. The phenolic hydroxyl group and the ethyl-hexyloxy substituent contribute to its UV-absorbing properties. Upon exposure to UV light, the compound undergoes electronic transitions that dissipate the absorbed energy as heat, thereby preventing UV-induced damage to the skin.
Comparación Con Compuestos Similares
4-(2-Ethyl-hexyloxy)-benzophenone: Another UV filter with similar applications in sunscreens.
2-Ethylhexyl 4-methoxycinnamate: A commonly used UV filter in cosmetic formulations.
Octocrylene: A UV filter that is often used in combination with other UV absorbers to enhance sun protection.
Uniqueness: 4-(2-Ethyl-hexyloxy)-phenol is unique due to its specific chemical structure, which provides a balance of hydrophilic and lipophilic properties. This makes it an effective UV filter with good solubility in both water and oil phases, enhancing its versatility in various formulations.
Propiedades
Fórmula molecular |
C14H22O2 |
|---|---|
Peso molecular |
222.32 g/mol |
Nombre IUPAC |
4-(2-ethylhexoxy)phenol |
InChI |
InChI=1S/C14H22O2/c1-3-5-6-12(4-2)11-16-14-9-7-13(15)8-10-14/h7-10,12,15H,3-6,11H2,1-2H3 |
Clave InChI |
ICYTWTCDUIQTJS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-Amino-4-fluoro-5-[1-(tetrahydro-furan-2-yl)-ethylamino]-benzoic acid](/img/structure/B12072043.png)
